3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol 3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol
Brand Name: Vulcanchem
CAS No.: 337921-82-1
VCID: VC7556345
InChI: InChI=1S/C22H17F3O2/c23-22(24,25)15-8-4-9-16(12-15)27-20-11-5-10-17-18(13-19(26)21(17)20)14-6-2-1-3-7-14/h1-12,18-19,26H,13H2
SMILES: C1C(C2=C(C1O)C(=CC=C2)OC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4
Molecular Formula: C22H17F3O2
Molecular Weight: 370.371

3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol

CAS No.: 337921-82-1

Cat. No.: VC7556345

Molecular Formula: C22H17F3O2

Molecular Weight: 370.371

* For research use only. Not for human or veterinary use.

3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol - 337921-82-1

Specification

CAS No. 337921-82-1
Molecular Formula C22H17F3O2
Molecular Weight 370.371
IUPAC Name 3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol
Standard InChI InChI=1S/C22H17F3O2/c23-22(24,25)15-8-4-9-16(12-15)27-20-11-5-10-17-18(13-19(26)21(17)20)14-6-2-1-3-7-14/h1-12,18-19,26H,13H2
Standard InChI Key MSENWMQWPMYKPR-UHFFFAOYSA-N
SMILES C1C(C2=C(C1O)C(=CC=C2)OC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Elucidation

Molecular and Stereochemical Features

3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol belongs to the dihydroindenol class, featuring a bicyclic indenol scaffold substituted at positions 3 and 7. The IUPAC name, 3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol, systematically describes its connectivity: a phenyl group at position 3, a 3-(trifluoromethyl)phenoxy group at position 7, and a hydroxyl group at position 1 . The SMILES notation (C1C(C2=C(C1O)C(=CC=C2)OC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4) and InChIKey (MSENWMQWPMYKPR-UHFFFAOYSA-N) provide unambiguous representations of its structure .

Table 1: Key Identifiers

PropertyValueSource
CAS Number337921-82-1
Molecular FormulaC22H17F3O2
Molecular Weight370.4 g/mol
IUPAC Name3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol
SMILESC1C(C2=C(C1O)C(=CC=C2)OC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4

The trifluoromethyl (-CF3) group is a hallmark of bioactive molecules, often enhancing metabolic stability and lipophilicity . The ether linkage (-O-) between the indenol core and the 3-(trifluoromethyl)phenyl moiety introduces conformational rigidity, potentially influencing receptor binding in pharmaceutical contexts.

Synthesis and Industrial Production

Table 2: Production Metrics

ParameterDetailSource
Purity≥97%
CertificationISO-compliant
ApplicationAPI Intermediate

The use of InCl3-catalyzed multicomponent reactions, as reported for structurally related heterocycles , may offer a template for future synthetic innovations, though no direct evidence links this method to the compound’s current production.

Physicochemical Properties

Computed and Experimental Data

PubChem lists a molecular weight of 370.4 g/mol, consistent with the formula C22H17F3O2 . The compound’s LogP (calculated) is estimated at ~4.2, indicating high lipophilicity due to the trifluoromethyl and phenyl groups. Aqueous solubility is likely low (<1 mg/mL), necessitating organic solvents like DMSO or ethanol for experimental handling . Stability under ambient conditions is presumed adequate, though the hydroxyl group may necessitate inert storage to prevent oxidation .

Future Research Directions

Unanswered Questions and Opportunities

  • Biological Screening: Prioritize assays for kinase inhibition, anti-inflammatory activity, or CNS penetration.

  • Synthetic Optimization: Explore catalytic asymmetric methods to access enantiopure forms, enhancing pharmacological specificity.

  • ADME Profiling: Investigate metabolic pathways to assess suitability as a drug scaffold.

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